molecular formula C15H18O6 B11752775 Tris(prop-2-enyl) prop-1-ene-1,2,3-tricarboxylate

Tris(prop-2-enyl) prop-1-ene-1,2,3-tricarboxylate

Cat. No.: B11752775
M. Wt: 294.30 g/mol
InChI Key: NZHHDFRSEQSGLN-UHFFFAOYSA-N
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Description

Tris(prop-2-enyl) prop-1-ene-1,2,3-tricarboxylate is a chemical compound known for its unique structure and properties. It is often used in various scientific research and industrial applications due to its reactivity and versatility.

Preparation Methods

The synthesis of Tris(prop-2-enyl) prop-1-ene-1,2,3-tricarboxylate typically involves the esterification of prop-1-ene-1,2,3-tricarboxylic acid with prop-2-enyl alcohol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

Tris(prop-2-enyl) prop-1-ene-1,2,3-tricarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tris(prop-2-enyl) prop-1-ene-1,2,3-tricarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tris(prop-2-enyl) prop-1-ene-1,2,3-tricarboxylate involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is exploited in various applications, including the development of new materials and therapeutic agents .

Comparison with Similar Compounds

Tris(prop-2-enyl) prop-1-ene-1,2,3-tricarboxylate can be compared with similar compounds such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tris(prop-2-enyl) prop-1-ene-1,2,3-tricarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O6/c1-4-7-19-13(16)10-12(15(18)21-9-6-3)11-14(17)20-8-5-2/h4-6,10H,1-3,7-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHHDFRSEQSGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CC(=CC(=O)OCC=C)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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